
VEGFR2-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VEGFR2-IN-7 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR2), a key receptor involved in angiogenesis, the process of forming new blood vessels. This receptor plays a crucial role in various physiological and pathological processes, including tumor growth and metastasis. This compound is designed to inhibit the activity of VEGFR2, thereby potentially reducing angiogenesis and tumor growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR2-IN-7 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the creation of the core chemical structure through a series of reactions such as condensation, cyclization, and substitution.
Functionalization: The core structure is then functionalized by adding various chemical groups to enhance its activity and selectivity towards VEGFR2.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
VEGFR2-IN-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
VEGFR2-IN-7 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of angiogenesis in tumor models, potentially leading to new cancer therapies.
Vascular Biology: Researchers use this compound to investigate the role of VEGFR2 in blood vessel formation and maintenance.
Drug Development:
作用机制
VEGFR2-IN-7 exerts its effects by binding to the VEGFR2 receptor, preventing its activation by vascular endothelial growth factors. This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key pathways affected include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .
相似化合物的比较
Similar Compounds
Similar compounds to VEGFR2-IN-7 include:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Another multi-kinase inhibitor that targets VEGFR2 among other receptors.
Axitinib: A selective inhibitor of VEGFR1, VEGFR2, and VEGFR3.
Uniqueness
This compound is unique in its high specificity and potency towards VEGFR2, making it a valuable tool for studying VEGFR2-mediated processes. Unlike some multi-targeted inhibitors, this compound provides more precise inhibition, reducing off-target effects and potential toxicity .
属性
分子式 |
C18H17NO3 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC 名称 |
[3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C18H17NO3/c1-13-17(12-21-16-9-5-6-14(10-16)11-20)19-18(22-13)15-7-3-2-4-8-15/h2-10,20H,11-12H2,1H3 |
InChI 键 |
UPVJJOGZAKVERR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC(=C3)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
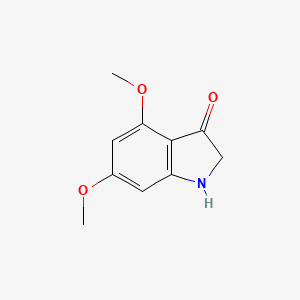
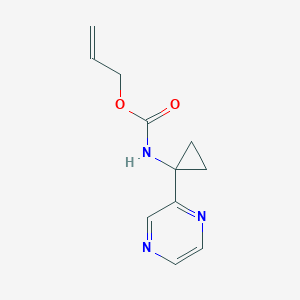
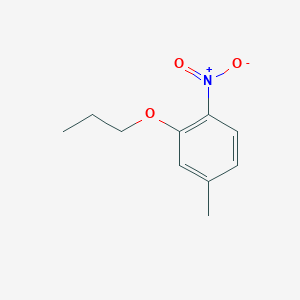
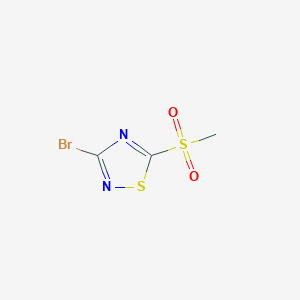
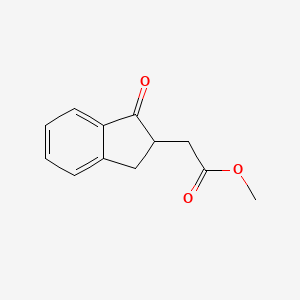
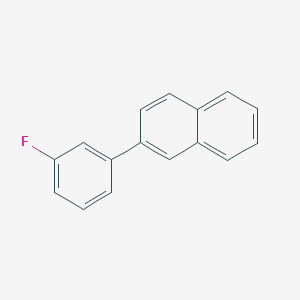
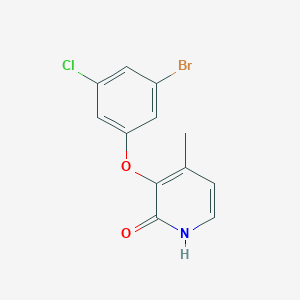
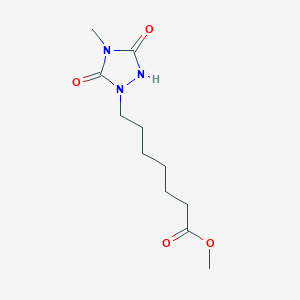
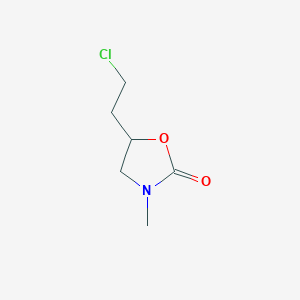
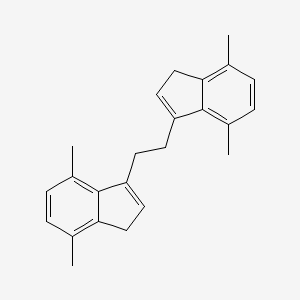
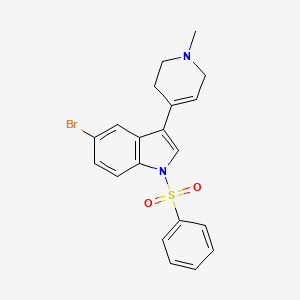
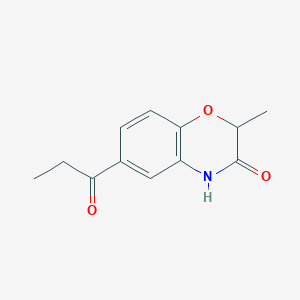
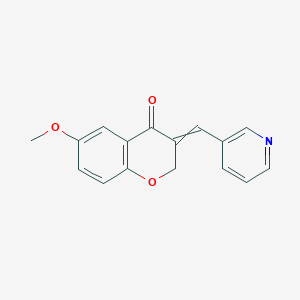
![N-[4-[(2S)-Tetrahydro-5-hydroxy-2-furanyl]phenyl]methanesulfonamide](/img/structure/B8476599.png)
